Ethyl 4-[2-(3,6-dichloropyridine-2-carbonyl)oxyacetyl]piperazine-1-carboxylate
Description
Ethyl 4-[2-(3,6-dichloropyridine-2-carbonyl)oxyacetyl]piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core substituted with a 3,6-dichloropyridine moiety via an oxyacetyl linker. This compound is structurally characterized by:
- A piperazine ring in a chair conformation (q₁ = 0.0367 Å, q₂ = 0.5606 Å) .
- An ethyl carboxylate group at the N1 position of the piperazine, enhancing solubility and serving as a synthetic handle for further modifications.
Its synthesis typically involves coupling reactions between N-chloroacetyl intermediates and piperazine derivatives under reflux conditions in toluene . The compound’s crystal structure reveals weak intramolecular C–H⋯N interactions and intermolecular C–H⋯O hydrogen bonds stabilizing its packing .
Properties
IUPAC Name |
ethyl 4-[2-(3,6-dichloropyridine-2-carbonyl)oxyacetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O5/c1-2-24-15(23)20-7-5-19(6-8-20)12(21)9-25-14(22)13-10(16)3-4-11(17)18-13/h3-4H,2,5-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCATSVZDVCLRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)COC(=O)C2=C(C=CC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-(3,6-dichloropyridine-2-carbonyl)oxyacetyl]piperazine-1-carboxylate typically involves multiple steps:
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Preparation of 3,6-Dichloropyridine-2-carboxylic Acid
Starting Material: 3,6-Dichloropyridine.
Reaction: Oxidation using potassium permanganate (KMnO₄) in an alkaline medium.
Product: 3,6-Dichloropyridine-2-carboxylic acid.
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Formation of 3,6-Dichloropyridine-2-carbonyl Chloride
Starting Material: 3,6-Dichloropyridine-2-carboxylic acid.
Reaction: Treatment with thionyl chloride (SOCl₂) to form the acyl chloride.
Product: 3,6-Dichloropyridine-2-carbonyl chloride.
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Synthesis of this compound
Starting Materials: 3,6-Dichloropyridine-2-carbonyl chloride and ethyl piperazine-1-carboxylate.
Reaction: Nucleophilic acyl substitution in the presence of a base such as triethylamine (Et₃N).
Product: this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Conditions: Acidic or alkaline medium.
Products: Oxidized derivatives of the pyridine ring.
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Reduction
Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Conditions: Anhydrous solvents.
Products: Reduced forms of the carbonyl groups.
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Substitution
Reagents: Nucleophiles such as amines, thiols.
Conditions: Basic or neutral medium.
Products: Substituted derivatives at the piperazine or pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃.
Reducing Agents: NaBH₄, LiAlH₄.
Bases: Triethylamine (Et₃N), sodium hydroxide (NaOH).
Solvents: Dichloromethane (DCM), ethanol (EtOH), tetrahydrofuran (THF).
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its functional groups.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its structural similarity to known inhibitors.
Receptor Binding: Investigated for binding to various biological receptors, influencing cellular pathways.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly in the treatment of neurological disorders and cancers.
Antimicrobial Activity: Potential use as an antimicrobial agent due to its ability to disrupt microbial cell functions.
Industry
Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-(3,6-dichloropyridine-2-carbonyl)oxyacetyl]piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s ester and carbonyl groups allow it to form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The dichloropyridine moiety enhances its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Conformational Differences
Table 1: Structural Comparison of Piperazine/Piperidine Derivatives
Key Observations :
- Substituent Effects: The 3,6-dichloropyridine group in the target compound distinguishes it from analogs with aryl (e.g., methoxyphenyl, naphthyl) or heteroaryl (e.g., indolyl) substituents.
- Conformational Flexibility : The piperazine chair conformation in the target compound contrasts with the boat conformation of piperidine derivatives (e.g., ), which may influence steric interactions in biological targets.
Key Observations :
Crystallographic and Hydrogen-Bonding Analysis
The target compound’s crystal packing is stabilized by:
- Intramolecular : C5–H5⋯N2 interaction (2.47 Å) .
- Intermolecular : C8–H8⋯O2 (3.12 Å) and C24–H24⋯O1 (3.01 Å) .
Comparatively, N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () lacks intramolecular hydrogen bonds but forms intermolecular N–H⋯O networks . This suggests the target compound’s stability may be superior in solid-state formulations.
Biological Activity
Ethyl 4-[2-(3,6-dichloropyridine-2-carbonyl)oxyacetyl]piperazine-1-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring with an ethyl ester group and a dichloropyridine moiety, contributing to its unique pharmacological profile. The structural formula can be represented as follows:
Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The presence of the piperazine structure is notable for its role in modulating neuropharmacological pathways.
Key Mechanisms:
- Serotonin Reuptake Inhibition : Compounds in this class may exhibit selective serotonin reuptake inhibition (SSRI) properties, which are crucial for treating mood disorders .
- Protein Interaction : The dichloropyridine component may facilitate interactions with specific proteins or enzymes, potentially leading to therapeutic effects in various conditions .
Pharmacological Effects
- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects through modulation of serotonin pathways.
- Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation, making them candidates for treating inflammatory diseases .
- Anticancer Potential : Research into related piperazine derivatives indicates potential cytotoxic effects against various cancer cell lines, suggesting a possible role in cancer therapy.
1. Antidepressant Efficacy
A study evaluated the antidepressant-like effects of piperazine derivatives in animal models. Results indicated significant reductions in depressive behaviors when administered at specific dosages, correlating with increased serotonin levels in the brain .
2. Anti-inflammatory Action
In vitro studies demonstrated that compounds similar to this compound inhibited pro-inflammatory cytokines in macrophage cultures, indicating a potential mechanism for anti-inflammatory activity .
3. Cytotoxicity Against Cancer Cells
A comparative analysis of piperazine derivatives revealed that certain analogs exhibited cytotoxic effects on breast and colon cancer cell lines, suggesting that modifications to the core structure could enhance anticancer activity .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
